molecular formula C7H6BrN3 B377192 2-(Bromomethyl)imidazo[1,2-a]pyrimidine CAS No. 135063-63-7

2-(Bromomethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B377192
CAS No.: 135063-63-7
M. Wt: 212.05g/mol
InChI Key: DMNVMTGTABUWEE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a bromomethyl substituent at the second position

Scientific Research Applications

2-(Bromomethyl)imidazo[1,2-a]pyrimidine has diverse applications in scientific research:

Future Directions

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold and exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 2-(Bromomethyl)imidazo[1,2-a]pyrimidine and related compounds could have potential applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyrimidine typically involves the bromination of imidazo[1,2-a]pyrimidine derivatives. One common method is the reaction of imidazo[1,2-a]pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the second position of the imidazo[1,2-a]pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrimidine carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)imidazo[1,2-a]pyrimidine involves its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their function. This compound can inhibit enzyme activity by alkylating active site residues or interfere with DNA replication by binding to nucleophilic sites on the DNA strand .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyrimidine
  • 2-Chloromethylimidazo[1,2-a]pyrimidine
  • 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine

Comparison: 2-(Bromomethyl)imidazo[1,2-a]pyrimidine is unique due to its bromomethyl substituent, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making this compound highly reactive in nucleophilic substitution reactions. In contrast, 2-methylimidazo[1,2-a]pyrimidine is less reactive due to the absence of a leaving group, while 2-chloromethylimidazo[1,2-a]pyrimidine and 2-(hydroxymethyl)imidazo[1,2-a]pyrimidine exhibit different reactivity profiles based on their substituents .

Properties

IUPAC Name

2-(bromomethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNVMTGTABUWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280342
Record name 2-(Bromomethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135063-63-7
Record name 2-(Bromomethyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135063-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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